

molecular weight of 7-Chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Chloro-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B080297

[Get Quote](#)

An In-Depth Technical Guide to **7-Chloro-3,4-dihydroquinolin-2(1H)-one**: Properties, Synthesis, and Applications

Abstract

7-Chloro-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic scaffold, incorporating a lactam ring and a strategically placed chlorine atom, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven protocol for its synthesis and purification, and a thorough analysis of its characterization. Furthermore, we explore its applications as a foundational building block for developing novel therapeutics, particularly for central nervous system (CNS) disorders, and outline essential safety and handling procedures for laboratory use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthon in their work.

Physicochemical Properties & Specifications

7-Chloro-3,4-dihydroquinolin-2(1H)-one is a stable crystalline solid under standard conditions. The presence of the chlorine atom and the polar lactam functional group dictates its solubility and reactivity profile. It is generally soluble in polar organic solvents like DMSO, DMF, and alcohols, with limited solubility in water and nonpolar solvents.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₈ CINO	[1]
Molecular Weight	181.62 g/mol	[1]
CAS Number	14548-50-6	[1]
Appearance	Off-white to light beige solid	N/A
Boiling Point	~345 °C (Predicted)	[1]
Purity (Commercial)	≥95%	N/A
Storage	2-8°C, desiccated, under inert atmosphere	[1]

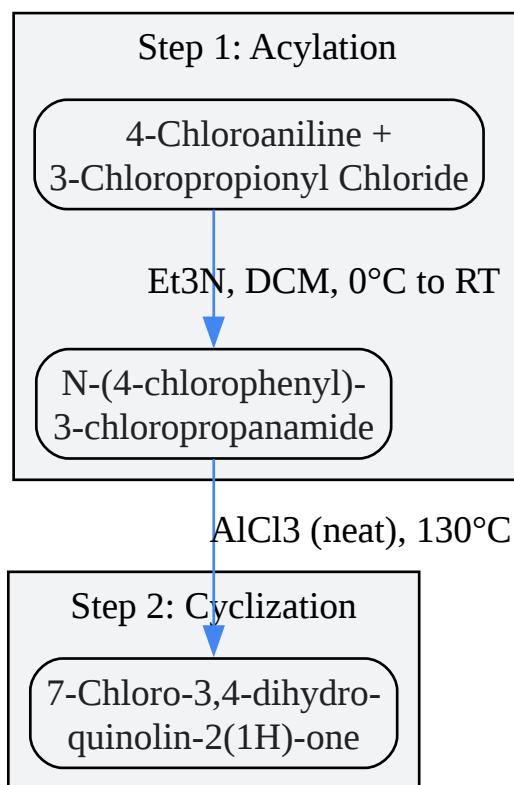
Synthesis & Purification

The most reliable and common strategy for synthesizing 3,4-dihydroquinolin-2(1H)-ones is through an intramolecular Friedel-Crafts acylation/alkylation reaction. This involves the cyclization of an N-aryl-3-halopropanamide precursor. The following two-step protocol is a robust method for producing high-purity **7-Chloro-3,4-dihydroquinolin-2(1H)-one**.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-(4-chlorophenyl)-3-chloropropanamide

- To a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-chloroaniline (10.0 g, 78.4 mmol, 1.0 equiv.) and dichloromethane (DCM, 100 mL).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add triethylamine (13.1 mL, 94.1 mmol, 1.2 equiv.) to the stirred solution.
- In a separate dropping funnel, dissolve 3-chloropropionyl chloride (8.3 mL, 86.2 mmol, 1.1 equiv.) in DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.


- Causality Insight: The reaction is highly exothermic; slow addition is critical to prevent side reactions. Triethylamine acts as a base to neutralize the HCl generated during the acylation, driving the reaction to completion.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding 50 mL of 1M HCl (aq). Separate the organic layer.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-chlorophenyl)-3-chloropropanamide, which can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

- To a 500 mL three-neck flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl_3) (20.9 g, 156.8 mmol, 2.0 equiv.).
- Cool the flask to 0 °C and slowly add the crude N-(4-chlorophenyl)-3-chloropropanamide from Step 1.
 - Expertise & Experience: This step is performed neat (without solvent) to maximize contact between the reactant and the Lewis acid catalyst. The use of at least two equivalents of AlCl_3 is crucial; one equivalent coordinates to the amide carbonyl, and the second actively participates in the electrophilic aromatic substitution.
- Slowly heat the reaction mixture to 130-140 °C and maintain for 3-4 hours. The mixture will become a dark, viscous liquid.
- Cool the reaction to room temperature, then carefully place the flask in an ice bath.
- Slowly and cautiously quench the reaction by adding crushed ice portion-wise, followed by cold water (100 mL). This is a highly exothermic process.

- A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
- Purification: Recrystallize the crude solid from ethanol or isopropanol to afford **7-Chloro-3,4-dihydroquinolin-2(1H)-one** as an off-white crystalline solid.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Two-step synthesis of the target compound.

Analytical Characterization & Quality Control

Confirming the identity and purity of the synthesized compound is paramount. The following techniques and expected results serve as a self-validating system for the protocol described above.

Predicted Spectroscopic Data

While experimental spectra are definitive, the following data are predicted based on the chemical structure and analysis of similar compounds.[2]

Technique	Expected Results
¹ H NMR	See Table 2 and discussion below.
¹³ C NMR	See Table 2 and discussion below.
Mass Spec (EI)	Molecular Ion (M ⁺): m/z 181 (100%), 183 (33%) due to ³⁵ Cl/ ³⁷ Cl isotope pattern.
IR (KBr, cm ⁻¹)	~3200 (N-H stretch), ~1660 (C=O, amide I), ~1600 (C=C aromatic), ~820 (C-Cl stretch).

Predicted NMR Data & Interpretation

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃, TMS)

Position	¹ H Shift (ppm), Multiplicity, Integration	¹³ C Shift (ppm)
1 (N-H)	~8.5-9.5, broad singlet, 1H	-
2 (C=O)	-	~170.0
3 (-CH ₂ -)	~2.65, triplet, 2H	~30.5
4 (-CH ₂ -)	~2.95, triplet, 2H	~39.0
4a	-	~126.0
5	~7.20, doublet, 1H	~128.0
6	~7.05, doublet of doublets, 1H	~126.5
7	-	~130.0
8	~6.90, doublet, 1H	~116.0

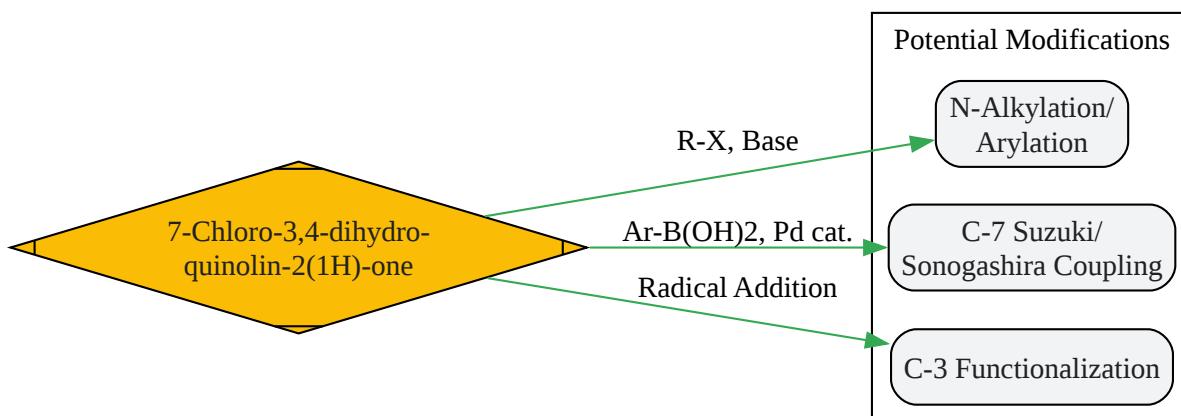
| 8a | - | ~137.0 |

- ¹H NMR Rationale: The aliphatic protons at C3 and C4 form a classic A₂B₂ system, appearing as two distinct triplets. The aromatic protons are deshielded. The proton at C-5 is a doublet due to coupling with H-6. H-6 is a doublet of doublets, coupling to both H-5 and H-8. H-8 is a small doublet due to meta-coupling with H-6. The N-H proton is typically broad and downfield.
- ¹³C NMR Rationale: The amide carbonyl (C-2) is the most downfield signal. The aliphatic carbons (C-3, C-4) are shielded and appear upfield. The aromatic carbons appear in the typical 115-140 ppm range, with C-7 (bearing the chlorine) and C-8a (quaternary) being notable.

[Click to download full resolution via product page](#)

Caption: Structure of **7-Chloro-3,4-dihydroquinolin-2(1H)-one**.

Applications in Medicinal Chemistry & Drug Discovery


The dihydroquinolinone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting the CNS.^{[1][3]} **7-Chloro-3,4-dihydroquinolin-2(1H)-one** serves as an ideal starting point for building molecular complexity.

- Scaffold for CNS Agents: This core is integral to developing antipsychotic and antidepressant candidates.^[1] The rigid structure helps in presenting functional groups to biological targets in a well-defined spatial orientation.
- Derivatization Potential: The molecule offers three primary points for chemical modification:
 - N-Alkylation/Arylation: The secondary amine of the lactam can be functionalized via reactions like Buchwald-Hartwig coupling or simple alkylation to introduce diverse side chains.

- Aromatic Substitution: The chlorine at C-7 can be replaced via nucleophilic aromatic substitution or serve as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to add aryl or alkynyl groups.
- Alpha-Functionalization: The C-3 position can be functionalized, though this often requires more complex synthetic routes.^[4]

Novel derivatives of 3,4-dihydroquinolin-2(1H)-one have been designed as potent inhibitors for targets like aldose reductase (AKR1B1), which is implicated in diabetic complications.^[5] The core structure is also found in various kinase inhibitors and receptor modulators.^{[1][6]}

Derivatization Pathways Diagram

[Click to download full resolution via product page](#)

Caption: Key sites for synthetic modification.

Safety, Handling, & Storage

Trustworthiness: This section is based on safety data for structurally related and more hazardous chloro-quinoline derivatives. Prudent laboratory practice dictates treating this compound with appropriate caution.

- Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.
- Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
- Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dust is generated, a P95 (US) or P2 (EU) respirator is recommended.
- Handling:
 - Avoid contact with skin, eyes, and clothing.
 - Avoid ingestion and inhalation of dust.
 - Wash hands thoroughly after handling.
 - Ensure eyewash stations and safety showers are close to the workstation.
- First Aid Measures:
 - Inhalation: Move the victim to fresh air. If symptoms persist, seek medical attention.
 - Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.
 - Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.
- Storage:
 - Store in a tightly sealed container.
 - Keep in a cool (2-8°C), dry, and well-ventilated place.[\[1\]](#)
 - Store away from strong oxidizing agents.

References

- Supporting Information for "Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo-induced radical cyclization". (2016). Royal Society of Chemistry. [\[Link\]](#)
- Wang, Q., et al. (2024). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)
- Desai, N. C., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry.
- Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [\[Link\]](#)
- Kim, I., et al. (2018). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones.
- Rojas-Guevara, J. A., et al. (2023).
- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000725).
- Xin, H., et al. (2020). Novel 3,4-dihydroquinolin-2(1H)
- Al-Warhi, T., et al. (2023). Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds. PMC - NIH. [\[Link\]](#)
- Viswanathan, K. V., et al. (1984). Anomalous ¹H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. [\[Link\]](#)
- NIST. (n.d.). Chloroquine.
- Béné, C., et al. (2018).
- Murugan, R. (2013). Applications of mass spectrometry in natural product drug discovery for malaria. SciSpace. [\[Link\]](#)
- Ali, M., et al. (2024). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors. MDPI. [\[Link\]](#)
- Li, L., et al. (2020). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. MDPI. [\[Link\]](#)
- Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. PMC - NIH. [\[Link\]](#)
- Li, S., et al. (2023). Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by UHPLC-FT-ICR-MS. NIH. [\[Link\]](#)
- Elkamhawy, A., et al. (2021). Discovery of 3,4-dichloro-N-(1H-indol-5-yl)benzamide: A highly potent, selective, and competitive hMAO-B inhibitor. PubMed. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 7-Chloro-3,4-dihydroquinolin-2(1H)-one [myskinrecipes.com]
- 2. rsc.org [rsc.org]
- 3. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β -Unsaturated N-Arylamides [mdpi.com]
- 5. Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [molecular weight of 7-Chloro-3,4-dihydroquinolin-2(1H)-one]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b080297#molecular-weight-of-7-chloro-3-4-dihydroquinolin-2-1h-one\]](https://www.benchchem.com/product/b080297#molecular-weight-of-7-chloro-3-4-dihydroquinolin-2-1h-one)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com